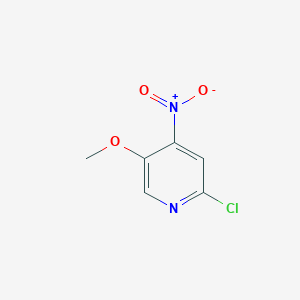
2',6'-Dichloro-4'-methylacetophenone
Übersicht
Beschreibung
2’,6’-Dichloro-4’-methylacetophenone, also known as 1-(2,6-dichloro-4-methylphenyl)ethan-1-one, is a chemical compound with the molecular formula C₉H₈Cl₂O . It has a molecular weight of 203.07 daltons .
Synthesis Analysis
The synthesis of 2’,6’-Dichloro-4’-methylacetophenone involves reacting an acetophenone with a halogen, wherein an inert gas is supplied together with the halogen . The reaction product was found to have a composition comprising 86.4% of 2,2-dichloro-4’-methylacetophenone .Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-4’-methylacetophenone consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The canonical SMILES representation is CC1=CC=C(C=C1)C(=O)C(Cl)Cl .Wissenschaftliche Forschungsanwendungen
Keto−Enol Isomerization Studies
2',6'-Dichloro-4'-methylacetophenone has been studied for its unique keto−enol isomerization properties. In particular, research by Giroldo and Riveros (2002) focused on the thermal dissociation of substituted acetophenone molecular ions, including 2'-methylacetophenone, induced by infrared radiation. They discovered that 2'-methylacetophenone molecular ions have a higher activation energy for dissociation compared to other acetophenones, demonstrating unique behavior in charge-transfer reactions. Their study provides insights into the structural problems in ion chemistry related to such molecules (Giroldo & Riveros, 2002).
Synthesis of Related Compounds
The synthesis of compounds related to this compound has been explored in various studies. Jones, Blum, and Fales (1981) identified 2-hydroxy-6-methylacetophenone as an exocrine compound in several species of ants. This research highlights the occurrence of similar compounds in nature and their potential applications in biological studies (Jones, Blum, & Fales, 1981).
Photochemical Studies
Photochemistry of related acetophenones has been a subject of interest. Studies by Park and Jeong (2009) investigated the photochemical behavior of α,α-dichloro-o-methylacetophenone, a compound structurally similar to this compound. They observed unique photochemical reactivities compared to its mono chloro analogue, indicating the potential for diverse applications in photochemistry (Park & Jeong, 2009).
Eigenschaften
IUPAC Name |
1-(2,6-dichloro-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPRZVUPKWCRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)





